molecular formula C17H15NO7 B15149241 5-{[(4-Methoxyphenoxy)acetyl]amino}benzene-1,3-dicarboxylic acid

5-{[(4-Methoxyphenoxy)acetyl]amino}benzene-1,3-dicarboxylic acid

Cat. No.: B15149241
M. Wt: 345.30 g/mol
InChI Key: ZLIIPDMXKWKRMA-UHFFFAOYSA-N
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Description

5-{[(4-Methoxyphenoxy)acetyl]amino}benzene-1,3-dicarboxylic acid is an organic compound with a complex structure It is characterized by the presence of a methoxyphenoxy group, an acetylamino group, and a benzene-1,3-dicarboxylic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(4-Methoxyphenoxy)acetyl]amino}benzene-1,3-dicarboxylic acid typically involves multiple steps. One common approach is to start with benzene-1,3-dicarboxylic acid, which undergoes a series of reactions to introduce the methoxyphenoxy and acetylamino groups. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems can be employed to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

5-{[(4-Methoxyphenoxy)acetyl]amino}benzene-1,3-dicarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while reduction may produce simpler hydrocarbons or alcohols.

Scientific Research Applications

5-{[(4-Methoxyphenoxy)acetyl]amino}benzene-1,3-dicarboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of polymers, coatings, and other materials with specific properties.

Mechanism of Action

The mechanism of action of 5-{[(4-Methoxyphenoxy)acetyl]amino}benzene-1,3-dicarboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound can modulate the activity of these targets, leading to various effects such as inhibition or activation of specific pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzene-1,3-dicarboxylic acid derivatives with different substituents. Examples include:

  • 4-Methoxybenzene-1,3-dicarboxylic acid
  • 5-Amino-3-methylisoxazole-4-carboxylic acid
  • 2-Methoxy-5-(phenylamino)methylphenol

Uniqueness

What sets 5-{[(4-Methoxyphenoxy)acetyl]amino}benzene-1,3-dicarboxylic acid apart is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it particularly valuable for certain applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C17H15NO7

Molecular Weight

345.30 g/mol

IUPAC Name

5-[[2-(4-methoxyphenoxy)acetyl]amino]benzene-1,3-dicarboxylic acid

InChI

InChI=1S/C17H15NO7/c1-24-13-2-4-14(5-3-13)25-9-15(19)18-12-7-10(16(20)21)6-11(8-12)17(22)23/h2-8H,9H2,1H3,(H,18,19)(H,20,21)(H,22,23)

InChI Key

ZLIIPDMXKWKRMA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)NC2=CC(=CC(=C2)C(=O)O)C(=O)O

Origin of Product

United States

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